molecular formula C16H17N3OS B10825966 1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide

1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide

Cat. No.: B10825966
M. Wt: 299.4 g/mol
InChI Key: TUMUOLDYJYUKOV-UHFFFAOYSA-N
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Description

1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide is a complex organic compound that features an imidazole ring, a benzoyl group, and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles involves the reaction of 1,2-diketones with ammonium acetate under acidic conditions . The benzoyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzoyl group may produce benzyl derivatives .

Mechanism of Action

The mechanism of action of 1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The benzoyl and cyclobutane groups may contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the cyclobutane ring and the carbothioamide group distinguishes it from other imidazole derivatives .

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide

InChI

InChI=1S/C16H17N3OS/c1-17-15(21)16(7-2-8-16)14(20)12-3-5-13(6-4-12)19-10-9-18-11-19/h3-6,9-11H,2,7-8H2,1H3,(H,17,21)

InChI Key

TUMUOLDYJYUKOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

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